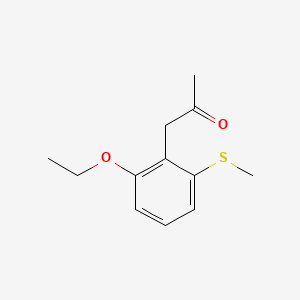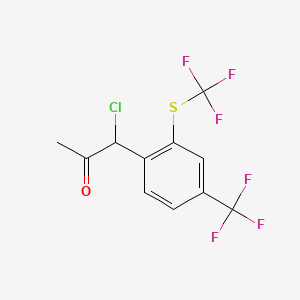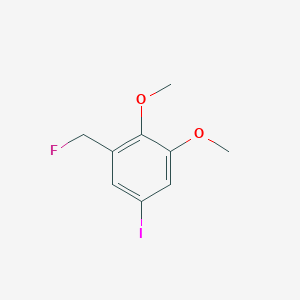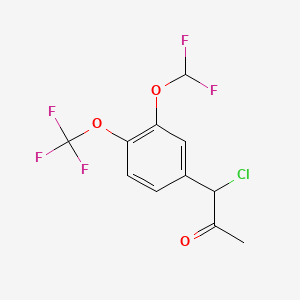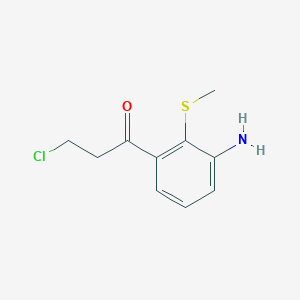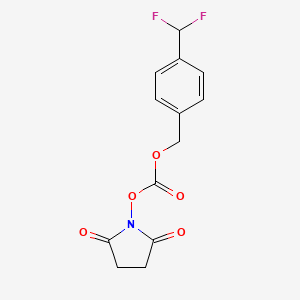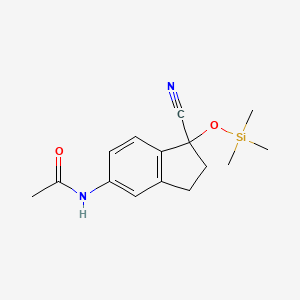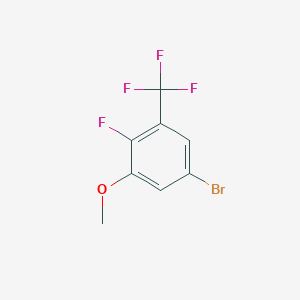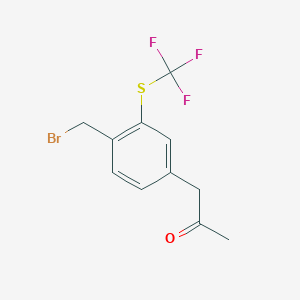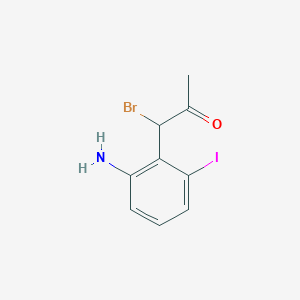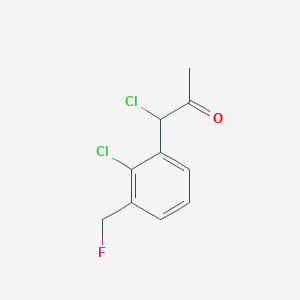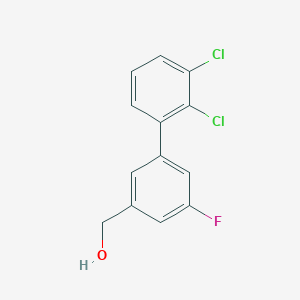
(2',3'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chlorine and fluorine atoms, as well as a methanol group, can significantly alter the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Methanol Addition: Addition of a methanol group to the biphenyl structure.
Common reagents used in these reactions include halogenating agents such as chlorine gas or fluorine gas, and methanol. The reactions are typically carried out under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol may involve large-scale halogenation and methanol addition processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.
化学反应分析
Types of Reactions
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the halogen atoms to hydrogen.
Substitution: Replacement of the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield a carboxylic acid, while reduction of the halogen atoms may yield a biphenyl derivative without halogens.
科学研究应用
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
DNA Interaction: Intercalation into DNA, affecting gene expression and replication.
相似化合物的比较
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol can be compared with other biphenyl derivatives, such as:
(2’,3’-Dichloro-biphenyl-3-yl)-methanol: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
(2’,3’-Dichloro-5-fluoro-biphenyl): Lacks the methanol group, which may affect its solubility and biological activity.
(2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-ethanol: Has an ethanol group instead of a methanol group, which may affect its reactivity and interactions with biological molecules.
The uniqueness of (2’,3’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol lies in its specific substitution pattern, which can influence its chemical and physical properties, making it of particular interest in various fields of research.
属性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
[3-(2,3-dichlorophenyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-12-3-1-2-11(13(12)15)9-4-8(7-17)5-10(16)6-9/h1-6,17H,7H2 |
InChI 键 |
MYNRMKHBCILZTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


